1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAGGHUXPEMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine typically involves the reaction of furan-3-carbaldehyde with 4-pyridin-2-ylpiperazine under specific conditions. One common method includes:
Condensation Reaction: Furan-3-carbaldehyde is reacted with 4-pyridin-2-ylpiperazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features
- Piperazine core : Provides conformational flexibility and hydrogen-bonding capacity.
- Pyridin-2-yl group : Enhances solubility and participates in π-π stacking interactions in biological targets.
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The table below compares the target compound with structurally similar piperazine derivatives:
Docking and Structure-Activity Relationships (SAR)
- Hydrogen Bonding : The furan oxygen may act as a hydrogen-bond acceptor, similar to the nitro group in 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine .
- Lipophilicity : Chlorine or trifluoromethyl groups in analogs (e.g., ) increase membrane permeability, whereas the furan group balances polarity and lipophilicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar piperazine derivative was synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, stirred at room temperature for 6–7 hours . Optimizing solvent choice (e.g., DMF or acetonitrile) and catalysts (e.g., palladium complexes for cross-coupling) can enhance yields. Monitoring via TLC (e.g., hexane:ethyl acetate 2:1) ensures reaction progression .
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., methylene chloride) followed by silica gel chromatography (e.g., ethyl acetate:hexane 1:8) is effective for purification . Structural confirmation requires NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR in DMSO-d₆ can resolve piperazine proton environments (δ 3.41–3.35 ppm for piperazine N–CH₂ groups) . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer : Molecular docking and MD simulations assess binding affinities to receptors (e.g., dopamine or serotonin receptors). For analogous piperazines, computational studies revealed hydrogen bonding between the pyridine nitrogen and receptor residues, guiding SAR optimization . Software like AutoDock Vina or Schrödinger Suite can model interactions, validated via radioligand binding assays .
Q. How can contradictory metabolic data (e.g., sex-dependent differences) be resolved in pharmacokinetic studies?
- Methodological Answer : Sex-specific metabolic variations (e.g., male > female Km values in rat liver microsomes) require in vitro assays with controlled CYP enzyme panels . For instance, incubating the compound with human recombinant CYP3A4/2D6 and LC-MS/MS analysis quantifies metabolite formation. Adjusting dosing regimens or structural modifications (e.g., fluorination) may mitigate disparities .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Systematic substitution of the furan-3-yl or pyridin-2-yl groups can probe activity. For example, replacing the furan with a thiophene (as in related pyrazolo[1,5-a]pyrimidines) altered anticancer activity . Parallel synthesis of derivatives (e.g., fluorinated or trifluoromethyl variants) followed by in vitro screening (e.g., IC₅₀ assays) identifies key pharmacophores .
Q. How can conflicting binding affinity data across receptor subtypes be addressed?
- Methodological Answer : Radioligand competition assays under standardized conditions (e.g., ³H-spiperone for dopamine D2/D3 receptors) clarify selectivity. For a related 4-(pyridin-2-yl)piperazine, varying the aryl substituent (e.g., 2-cyanophenyl vs. 2-trifluoromethylphenyl) shifted D3/D2 selectivity ratios by 15-fold . Cross-validating with functional assays (e.g., cAMP inhibition) resolves discrepancies .
Q. What advanced techniques optimize coupling reactions in piperazine functionalization?
- Methodological Answer : Transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig amination) introduce aryl groups to the piperazine core. For a pyridin-2-ylpiperazine derivative, Pd(dba)₂/XantPhos catalyzed aryl chloride coupling at 100°C in toluene, achieving >80% yield . Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .
Methodological Notes
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-raclopride for dopamine receptors) in membrane preparations. Non-specific binding is blocked with 10 µM haloperidol .
- HPLC Purification : C18 columns with acetonitrile/water gradients (e.g., 40%–95% ACN) resolve closely related impurities .
- Kinetic Analysis : Michaelis-Menten parameters (Km, Vmax) derived from Lineweaver-Burk plots explain metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
